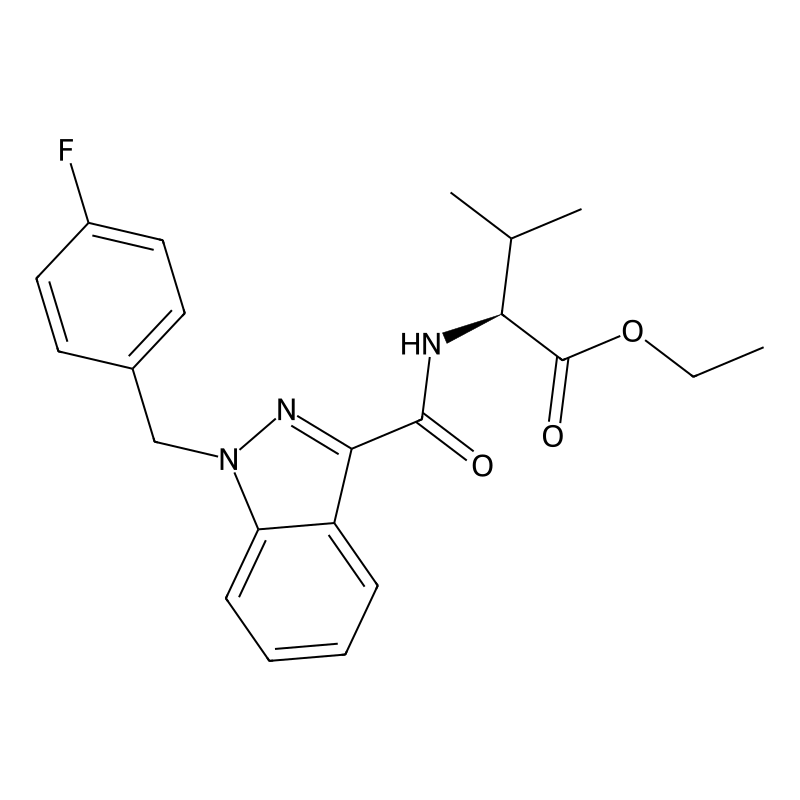

Emb-fubinaca

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Analytical Reference Standard

Understanding Cannabinoid Receptor Function

The human body has a natural endocannabinoid system, which includes cannabinoid receptors. These receptors are targeted by naturally occurring cannabinoids like THC, the psychoactive compound in marijuana, as well as synthetic cannabinoids like EMB-FUBINACA. By studying how EMB-FUBINACA interacts with cannabinoid receptors, researchers can learn more about the endocannabinoid system and its potential role in various physiological processes. ScienceDirect:

Emb-fubinaca, also known as N-[[1-(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has been identified in various products marketed as "legal highs" or "spice." This compound is part of a larger class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. Emb-fubinaca is structurally characterized by its indazole core and a carboxamide functional group. The compound has gained attention due to its potent psychoactive effects and the potential for severe adverse reactions, including fatalities associated with its use .

Emb-fubinaca exhibits typical chemical behaviors associated with synthetic cannabinoids. Its structure allows it to interact with cannabinoid receptors, primarily the CB1 receptor in the brain, leading to various physiological effects. The compound can undergo hydrolysis, particularly in biological systems, where the amide bond may be cleaved, potentially leading to the formation of less active metabolites. Additionally, emb-fubinaca can degrade under high temperatures, producing various thermal degradation products that may include toxic substances .

The synthesis of emb-fubinaca typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

- Formation of Indazole Core: The indazole structure can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Fluorobenzyl Group: This step involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the indazole derivative.

- Amide Formation: The final step involves coupling the indazole derivative with an appropriate amine to form the carboxamide bond.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

Emb-fubinaca has primarily been encountered in recreational drug use contexts as a designer drug. Its applications are largely limited to illicit use due to its psychoactive properties. In research contexts, it serves as a reference compound for studying cannabinoid receptor interactions and for developing analytical methods for detecting synthetic cannabinoids in biological samples .

Studies on emb-fubinaca have focused on its pharmacokinetics and pharmacodynamics. Research indicates that it has a rapid onset of action when consumed, with effects lasting several hours. Interaction studies have shown that emb-fubinaca can significantly alter physiological parameters such as heart rate and blood pressure. Additionally, there are concerns regarding its potential for drug-drug interactions when used in combination with other substances .

Emb-fubinaca belongs to a class of synthetic cannabinoids that includes several structurally similar compounds. Here are some notable examples:

| Compound Name | Chemical Structure Characteristics | Potency (relative) | Unique Features |

|---|---|---|---|

| ADB-FUBINACA | Indazole core with an amide group | High | Associated with severe toxicity |

| AMB-FUBINACA | Similar indazole structure but different side chains | Very High | Linked to multiple acute poisoning cases |

| FUB-AMB | Contains an indole structure; closely related | Moderate | Often found in similar "spice" products |

| MDMB-CHMICA | Contains a cyclohexyl group; different binding profile | High | Notable for its unique receptor affinity |

Emb-fubinaca is unique due to its specific fluorobenzyl substitution on the indazole core, which enhances its binding affinity at cannabinoid receptors compared to other compounds in this class .